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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for commonly used cell-based assays to

quantify HIV-1 replication. These assays are critical tools for basic research, antiviral drug

screening, and the evaluation of neutralizing antibodies.

Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) is a retrovirus that primarily infects CD4+ T

cells, leading to a progressive decline in immune function and the development of Acquired

Immunodeficiency Syndrome (AIDS)[1]. Cell-based assays are indispensable for studying the

HIV-1 life cycle, quantifying viral replication, and assessing the efficacy of antiretroviral

compounds. This document outlines the principles and protocols for three widely used assays:

the p24 Antigen Capture ELISA, the Luciferase Reporter Gene Assay, and the Green

Fluorescent Protein (GFP) Reporter Cell Assay.

The HIV-1 replication cycle involves several key stages, each of which can be targeted by

antiviral drugs. These stages include viral entry, reverse transcription, integration of viral DNA

into the host genome, transcription and translation of viral genes, and finally, the assembly and

release of new virions[1][2]. The assays described herein provide methods to measure the

overall output of this replication process.
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Several methods are available to measure HIV-1 replication in vitro. The choice of assay often

depends on the specific research question, desired throughput, and available resources.

p24 Antigen Capture ELISA: This assay quantifies the concentration of the HIV-1 p24 capsid

protein, a major viral structural component, in cell culture supernatants.[3][4] The amount of

p24 is directly proportional to the level of viral replication. It is a widely used and reliable

method for monitoring viral production over time.[3]

Luciferase Reporter Gene Assay: This is a highly sensitive method that utilizes reporter

viruses engineered to express a luciferase gene (e.g., from Firefly or Renilla) upon infection

of target cells.[5][6][7] The amount of light produced by the luciferase enzyme is proportional

to the level of viral gene expression and replication.[7][8]

GFP Reporter Cell Assay: This assay employs genetically engineered cell lines that express

Green Fluorescent Protein (GFP) under the control of the HIV-1 long terminal repeat (LTR)

promoter.[9][10] When these cells are infected with HIV-1, the viral Tat protein activates the

LTR, leading to GFP expression. The percentage of GFP-positive cells, quantifiable by flow

cytometry, serves as a measure of infection.[10]

Data Presentation
Quantitative data from these assays should be recorded and presented in a clear and

organized manner to facilitate comparison and interpretation.

Table 1: Example Data Table for Antiviral Compound Screening using a p24 ELISA
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Compound
Concentration
(µM)

p24
Concentration
(pg/mL)

% Inhibition IC50 (µM)

Vehicle Control 0 1500 0 -

Compound A 0.01 1350 10 0.5

0.1 900 40

1 300 80

10 50 96.7

Compound B 0.01 1450 3.3 2.5

0.1 1100 26.7

1 600 60

10 150 90

Table 2: Example Data Table for Neutralizing Antibody Titer using a Luciferase Assay

Antibody Dilution
RLU (Relative Light
Units)

% Neutralization ID50 Titer

No Antibody Control 500,000 0 -

1:20 50,000 90 1:250

1:100 150,000 70

1:500 300,000 40

1:2500 450,000 10

Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Capture ELISA
This protocol describes the quantification of HIV-1 p24 antigen in cell culture supernatants

using a commercially available ELISA kit.
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Materials:

HIV-1 p24 Antigen Capture ELISA Kit (various suppliers)

Cell culture supernatants from HIV-1 infected cells

Microplate reader capable of measuring absorbance at 450 nm

Wash buffer (typically provided in the kit)

TMB substrate (typically provided in the kit)

Stop solution (typically provided in the kit)

Microplate shaker (optional)

Procedure:

Prepare Reagents: Reconstitute and dilute kit components (e.g., capture antibody, detection

antibody, p24 standard) as per the manufacturer's instructions.

Coat Plate: Add the capture antibody to the wells of a 96-well microplate and incubate as

recommended by the manufacturer (e.g., overnight at 4°C or for a few hours at 37°C).

Wash: Aspirate the coating solution and wash the wells 3-5 times with wash buffer.

Block: Add a blocking buffer to each well to prevent non-specific binding and incubate for 1-2

hours at room temperature.

Wash: Repeat the wash step.

Add Samples and Standards: Prepare a standard curve by serially diluting the p24 antigen

standard. Add the standards and cell culture supernatant samples to the appropriate wells. It

may be necessary to dilute the samples to fall within the linear range of the assay (typically

3.1 to 100 pg/ml).[4]

Incubate: Incubate the plate for 1-2 hours at 37°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://ablinc.com/assets/HIV-1-p24-Assay-Manual-ver-7.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15197025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash: Repeat the wash step.

Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate for

1 hour at 37°C.

Wash: Repeat the wash step.

Add Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate to each

well and incubate for 30 minutes at 37°C.

Wash: Repeat the wash step.

Add Substrate: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at

room temperature. A blue color will develop.

Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve by plotting the absorbance values of the

standards against their known concentrations. Use the standard curve to determine the p24

concentration in the samples.

Protocol 2: Luciferase Reporter Gene Assay for HIV-1
Replication
This protocol describes a single-round infectivity assay using pseudotyped HIV-1 particles

carrying a luciferase reporter gene.

Materials:

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing

an integrated HIV-1 LTR-luciferase reporter cassette)

Luciferase-reporter HIV-1 pseudovirions

Complete DMEM medium (supplemented with 10% FBS, penicillin, and streptomycin)
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Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

Luminometer

White, opaque 96-well microplates

Procedure:

Cell Seeding: Seed TZM-bl cells in a white, opaque 96-well plate at a density of 1 x 10^4

cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2

incubator.

Prepare Virus Dilutions: Serially dilute the luciferase-reporter HIV-1 pseudovirions in

complete DMEM. If testing antiviral compounds or neutralizing antibodies, pre-incubate the

virus with the compounds/antibodies for 1 hour at 37°C.

Infection: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus

dilutions (or virus-compound/antibody mixtures) to the wells.

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

Prepare for Lysis: Carefully remove the supernatant from each well.

Cell Lysis and Luciferase Reaction: Add 100 µL of luciferase assay reagent (which contains

both the cell lysis buffer and the luciferase substrate) to each well.

Incubate: Incubate for 2-5 minutes at room temperature to allow for cell lysis and the

luciferase reaction to stabilize.

Measure Luminescence: Measure the luminescence in each well using a luminometer. The

relative light units (RLU) are proportional to the level of viral entry and gene expression.

Data Analysis: To determine the inhibitory concentration 50% (IC50) for antiviral compounds

or the neutralization dose 50% (ID50) for antibodies, plot the RLU values against the log of

the compound concentration or antibody dilution and fit the data to a sigmoidal dose-

response curve.
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Protocol 3: GFP Reporter Cell Assay for HIV-1 Infection
This protocol describes the use of a CEM-GFP T-cell line to quantify HIV-1 infection by flow

cytometry.

Materials:

CEM-GFP cells (a T-cell line with an integrated HIV-1 LTR-GFP reporter)

Replication-competent HIV-1 virus stock

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

Polybrene or DEAE-dextran (transfection/infection enhancers)

Phosphate-buffered saline (PBS)

Paraformaldehyde (PFA) for cell fixation

Flow cytometer

Procedure:

Cell Preparation: Culture CEM-GFP cells in complete RPMI-1640 medium.

Infection: In a microcentrifuge tube or a round-bottom 96-well plate, mix 2 x 10^5 CEM-GFP

cells with the desired amount of HIV-1 virus stock in the presence of Polybrene (e.g., 2

µg/mL). If testing antiviral compounds, pre-incubate the cells with the compounds for 1-2

hours before adding the virus.

Incubation: Incubate the cell-virus mixture for 2-4 hours at 37°C in a 5% CO2 incubator.

Washing: Wash the cells three times with PBS to remove unbound virus.

Culture: Resuspend the cells in 1 mL of fresh complete RPMI-1640 medium and transfer to a

24-well plate.

Incubation: Incubate the infected cells for 48-72 hours at 37°C in a 5% CO2 incubator to

allow for viral replication and GFP expression.
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Cell Harvesting and Fixation: Harvest the cells and wash them once with PBS. Resuspend

the cells in 1% PFA in PBS and incubate for 20 minutes at room temperature to fix the cells.

Washing: Wash the cells once with PBS to remove the PFA.

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow

cytometer. Gate on the live cell population based on forward and side scatter, and then

quantify the percentage of GFP-positive cells.

Data Analysis: The percentage of GFP-positive cells is a direct measure of the number of

infected cells. For antiviral drug testing, plot the percentage of GFP-positive cells against the

drug concentration to determine the IC50.
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Caption: Overview of the HIV-1 replication cycle within a host cell.

Experimental Workflow: p24 Antigen Capture ELISA
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Caption: Step-by-step workflow for the HIV-1 p24 Antigen Capture ELISA.
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Experimental Workflow: Luciferase Reporter Assay
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Caption: Workflow for the luciferase-based HIV-1 infectivity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15197025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15197025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

